molecular formula C11H14ClNS B2585121 4-(3-Chlorobenzyl)thiomorpholine CAS No. 414877-54-6

4-(3-Chlorobenzyl)thiomorpholine

Cat. No.: B2585121
CAS No.: 414877-54-6
M. Wt: 227.75
InChI Key: ZCTCUBBVDCJFKH-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)thiomorpholine is an organic compound characterized by the presence of a thiomorpholine ring substituted with a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiomorpholine ring.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified thiomorpholine derivatives.

    Substitution: Various substituted benzylthiomorpholine derivatives.

Scientific Research Applications

4-(3-Chlorobenzyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The 3-chlorobenzyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzyl)thiomorpholine
  • 4-(4-Chlorobenzyl)thiomorpholine
  • 4-(3-Bromobenzyl)thiomorpholine

Uniqueness

4-(3-Chlorobenzyl)thiomorpholine is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCUBBVDCJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323867
Record name 4-[(3-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414877-54-6
Record name 4-[(3-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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